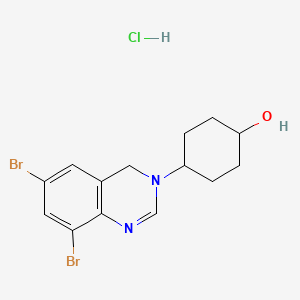
trans-4-(6,8-Dibromoquinazolin-3(4H)-yl)cyclohexanol Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-4-(6,8-Dibromoquinazolin-3(4H)-yl)cyclohexanol Hydrochloride: is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinazoline ring substituted with bromine atoms and a cyclohexanol moiety, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-(6,8-Dibromoquinazolin-3(4H)-yl)cyclohexanol Hydrochloride typically involves multi-step organic reactions. The initial step often includes the bromination of quinazoline derivatives, followed by the introduction of the cyclohexanol group through nucleophilic substitution or addition reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to accelerate the reaction. Purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
trans-4-(6,8-Dibromoquinazolin-3(4H)-yl)cyclohexanol Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the quinazoline ring.
Substitution: Nucleophilic substitution reactions can replace bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
trans-4-(6,8-Dibromoquinazolin-3(4H)-yl)cyclohexanol Hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of trans-4-(6,8-Dibromoquinazolin-3(4H)-yl)cyclohexanol Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and quinazoline ring play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The cyclohexanol group may also contribute to the compound’s overall bioactivity by enhancing its solubility and cellular uptake.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- trans-4-(6,8-Dichloroquinazolin-3(4H)-yl)cyclohexanol Hydrochloride
- trans-4-(6,8-Difluoroquinazolin-3(4H)-yl)cyclohexanol Hydrochloride
- trans-4-(6,8-Diiodoquinazolin-3(4H)-yl)cyclohexanol Hydrochloride
Uniqueness
trans-4-(6,8-Dibromoquinazolin-3(4H)-yl)cyclohexanol Hydrochloride is unique due to the presence of bromine atoms, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atoms may enhance the compound’s ability to form strong interactions with molecular targets, potentially leading to improved efficacy in various applications.
Eigenschaften
Molekularformel |
C14H17Br2ClN2O |
|---|---|
Molekulargewicht |
424.56 g/mol |
IUPAC-Name |
4-(6,8-dibromo-4H-quinazolin-3-yl)cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C14H16Br2N2O.ClH/c15-10-5-9-7-18(8-17-14(9)13(16)6-10)11-1-3-12(19)4-2-11;/h5-6,8,11-12,19H,1-4,7H2;1H |
InChI-Schlüssel |
FFENEVSGUVRJMN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1N2CC3=C(C(=CC(=C3)Br)Br)N=C2)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


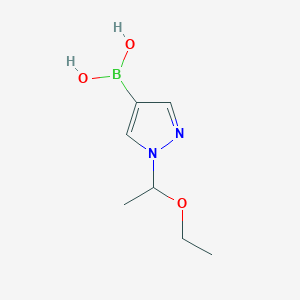

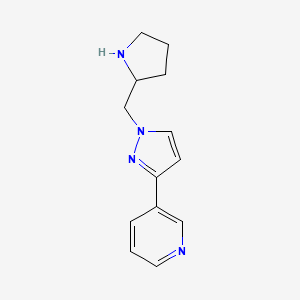
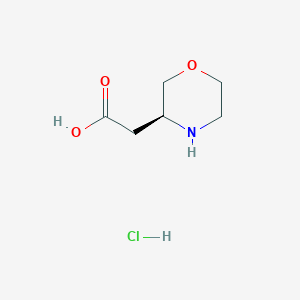
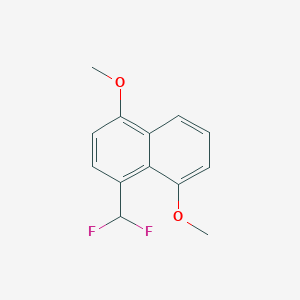
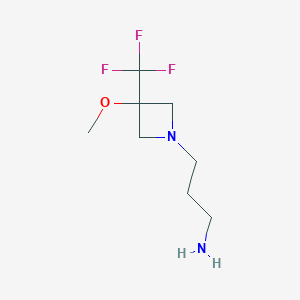

![1-[4-(Aminomethyl)-[1,4'-bipiperidine]-1'-yl]ethan-1-one](/img/structure/B13425667.png)


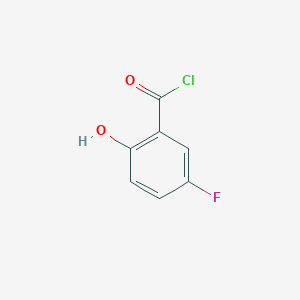
![N'-[3-(trifluoromethyl)phenyl]pyridine-4-carboximidamide](/img/structure/B13425695.png)
![(Z)-N'-hydroxy-2-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide](/img/structure/B13425704.png)

